![molecular formula C23H18ClF5N6 B2533097 7-[Chloro(difluoro)methyl]-2-(4-phenylpiperazino)-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 439096-13-6](/img/structure/B2533097.png)
7-[Chloro(difluoro)methyl]-2-(4-phenylpiperazino)-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives has been explored in various studies. For instance, the preparation of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines was achieved through bromine-mediated oxidative cyclization of aldehyde-derived hydrazones. These compounds, particularly the C-5 unsubstituted ones, are prone to ring isomerization under ambient conditions, but C-5-substituted analogues exhibit stability, allowing for their isolation in pure form. These halogenated pyrimidines serve as versatile intermediates for further chemical modifications, such as palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination .
Molecular Structure Analysis
The molecular structure of these triazolopyrimidine derivatives has been confirmed using single-crystal X-ray analysis. This technique has unambiguously determined the arrangement of atoms within the compounds, providing insight into their potential reactivity and interactions with other molecules. The presence of halogen atoms on the pyrimidine nucleus is a key feature that influences the molecular structure and subsequent chemical properties .
Chemical Reactions Analysis
The triazolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution and intramolecular cyclization. These reactions have been utilized to synthesize new tricyclic derivatives with potential biological activity. For example, starting from N-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine isomers and a chloroderivative, new compounds were prepared and tested for their affinity towards benzodiazepine and adenosine A1 and A2A receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. The introduction of trifluoromethyl groups and other substituents affects their reactivity and stability. For instance, 7-trifluoromethylpyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties, demonstrating the impact of molecular modifications on biological activity. The presence of strong intermolecular hydrogen bonds, as well as weaker π···π and C–X···π interactions, contributes to the stability and potential supramolecular assemblies of these compounds .
Applications De Recherche Scientifique
Subheading Antibacterial Activity Against Staphylococcus aureus
Compounds containing the 1,2,4-triazolo[1,5-a]pyrimidine structure have demonstrated significant antibacterial activity. Notably, they are potent inhibitors of several key bacterial components, such as DNA gyrase and penicillin-binding protein. The effectiveness of these compounds against drug-resistant forms of Staphylococcus aureus, a major pathogen, highlights their potential as novel antibacterial agents. The research encapsulates recent developments in this area, covering studies published from January 2020 to July 2021, emphasizing the urgent need for new anti-S. aureus agents due to the continuous emergence of antibiotic-resistant strains (Li & Zhang, 2021).
Sensing and Detection Applications
Subheading Optical Sensing Material
Pyrimidine derivatives, particularly when combined with other structures like triazole, have significant applications as optical sensors. Their ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes. They also have a range of biological and medicinal applications. This review provides a comprehensive overview of pyrimidine-based optical sensors, covering literature from 2005 to 2020, and highlights their potential as exquisite sensing materials due to their unique properties (Jindal & Kaur, 2021).
Optoelectronic Materials
Subheading Applications in Optoelectronics
The incorporation of pyrimidine and triazole structures into π-extended conjugated systems has shown significant promise in creating novel optoelectronic materials. Compounds such as quinazolines and pyrimidines, when used in electroluminescent properties, have proven essential in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This review underscores the importance of these compounds in the development of various electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. It also highlights the potential of pyrimidine push-pull systems as photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).
Propriétés
IUPAC Name |
7-[chloro(difluoro)methyl]-2-(4-phenylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF5N6/c24-22(25,26)19-14-18(15-6-8-16(9-7-15)23(27,28)29)30-20-31-21(32-35(19)20)34-12-10-33(11-13-34)17-4-2-1-3-5-17/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUNVPDQQWMOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN4C(=CC(=NC4=N3)C5=CC=C(C=C5)C(F)(F)F)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF5N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2533014.png)
![(1R,5S)-8-(methylsulfonyl)-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2533015.png)
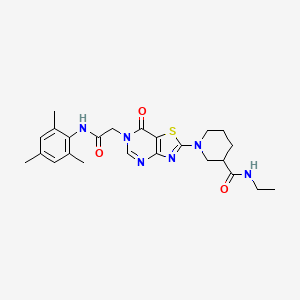
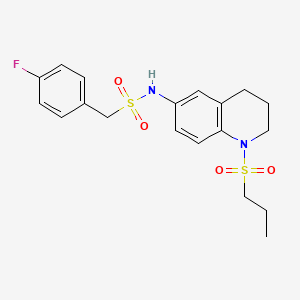
![N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2533025.png)
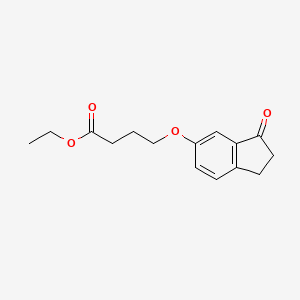


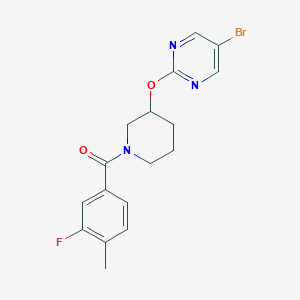
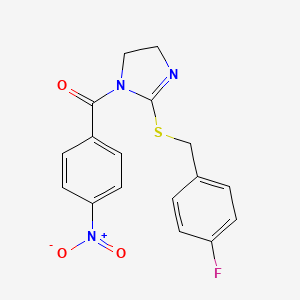
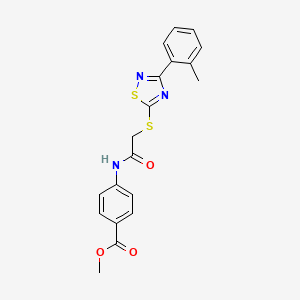
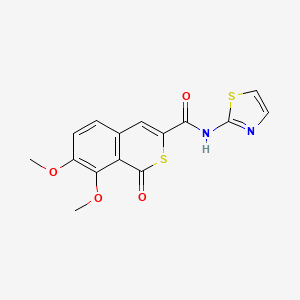
![(Z)-1,2-diphenyl-4-(2-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazono)cyclopent-2-enol](/img/structure/B2533036.png)
